(R)-6-Chlorochroman-4-amine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFUFGWFRJZAHS-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of (R)-6-Chlorochroman-4-amine HCl

An In-depth Technical Guide to (R)-6-Chlorochroman-4-amine HCl

A Senior Application Scientist's Synthesis of Core Technical Data and Practical Methodologies

Abstract: This technical guide provides a comprehensive overview of (R)-6-Chlorochroman-4-amine hydrochloride, a chiral intermediate of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure, stereospecific attributes, and physicochemical properties. It further presents detailed, field-tested protocols for its synthesis, purification, and analytical characterization. The narrative emphasizes the causality behind experimental choices, offering insights into its potential pharmacological applications based on the broader activities of the chroman scaffold. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to leverage this molecule's full potential in their research endeavors.

Molecular Structure and Physicochemical Properties

This compound is a chiral heterocyclic compound built upon a chroman core. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous for handling and for various chemical reactions.

Chemical Identity and Stereochemistry

The molecule's structure features a dihydropyran ring fused to a benzene ring, forming the chroman skeleton. Key substitutions include a chlorine atom at the 6-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring.

The designation "(R)" specifies the absolute configuration at the C4 chiral center, the carbon atom bearing the amine group. This stereochemical purity is critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The (R)-enantiomer is often a key building block for producing enantiomerically pure pharmaceutical agents to enhance efficacy and safety.[1]

-

IUPAC Name: (4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride

-

CAS Number: 1257526-90-1[2]

-

Molecular Formula: C₉H₁₁Cl₂NO[3]

-

SMILES: Cl.N[C@H]1CCOC2=CC=C(Cl)C=C21[4]

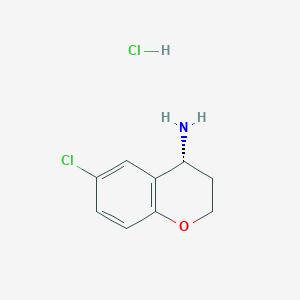

Figure 1: Chemical Structure of this compound

A 2D representation of (R)-6-Chlorochroman-4-amine hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. These parameters are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 220.10 g/mol | [3] |

| Appearance | Solid (Expected) | - |

| Melting Point | 155 - 157 °C (decomposes) | [5] |

| Solubility | Soluble in water | [6] |

| Storage | Room temperature, sealed in dry conditions | [3] |

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and optical purity. A common and effective strategy involves the asymmetric reduction of a ketone precursor, followed by amination.

Synthetic Workflow Overview

The synthesis typically begins with a Friedel-Crafts acylation to produce the chromanone core, followed by a stereoselective reduction to create the chiral alcohol. This alcohol is then converted to the desired amine. A biocatalytic approach for the reduction step is highly effective for achieving high enantiomeric excess.[7]

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Biocatalytic Reduction and Amination

This protocol describes a green chemistry approach for synthesizing the key chiral intermediate, (S)-6-chlorochroman-4-ol, which is then converted to the (R)-amine.[7] The use of a whole-cell biocatalyst like Lactobacillus paracasei offers excellent enantioselectivity (>99% e.e.).[7]

Part A: Asymmetric Reduction of 6-Chlorochroman-4-one

-

Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD101 in a suitable broth medium until the late logarithmic growth phase. Harvest the cells by centrifugation and wash with a phosphate buffer (pH 7.0).

-

Reaction Setup: In a reaction vessel, suspend the harvested cells in a phosphate buffer containing glucose as a co-substrate.

-

Substrate Addition: Add 6-chlorochroman-4-one to the cell suspension. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by chiral HPLC.

-

Work-up: Once the reaction is complete (typically >99% conversion), extract the product, (S)-6-chlorochroman-4-ol, with an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

Part B: Conversion to (R)-6-Chlorochroman-4-amine

Rationale: This conversion proceeds via an SN2 reaction, which inverts the stereochemistry at the chiral center. Using an azide intermediate is a common and effective method.

-

Azide Formation (Mitsunobu Reaction):

-

Dissolve the (S)-6-chlorochroman-4-ol in dry THF.

-

Add triphenylphosphine (PPh₃) and cool the solution to 0°C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Add diphenylphosphoryl azide (DPPA).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor by TLC. Upon completion, quench the reaction and purify the resulting (R)-4-azido-6-chlorochroman by column chromatography.

-

-

Reduction of the Azide:

-

Dissolve the purified azide in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. This yields the free base, (R)-6-Chlorochroman-4-amine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

-

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound.

Quality Control Workflow

A sequential analytical approach ensures that the material meets all specifications before its use in further applications.

Caption: A typical quality control workflow for synthesized chiral compounds.

Protocol: Chiral HPLC for Enantiomeric Purity

Rationale: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. Polysaccharide-based CSPs are particularly effective for separating amine enantiomers.[8][9]

-

Column Selection: Utilize a chiral column such as a Chiralpak® IA or Chiralcel® OD-H, which are based on amylose or cellulose tris(3,5-dimethylphenylcarbamate), respectively. These phases provide excellent chiral recognition for a wide range of compounds.[9]

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape and reduce tailing. An example mobile phase could be Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers will elute at different retention times. To confirm peak identity, inject a sample of the racemic mixture. Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Pharmacological Profile and Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of chroman derivatives exhibits a wide range of pharmacological activities, making this compound a valuable scaffold for drug discovery.[10][11]

Potential Biological Activities

The chroman nucleus is a privileged scaffold found in many biologically active compounds.[10][12] Substitutions on this core, such as the 6-chloro group, can significantly influence activity.[13]

-

Anticancer Activity: Various chromanone and 4H-chromene derivatives have demonstrated potent cytotoxic effects against cancer cell lines.[11][14] The 6-chloro substitution has been shown to be important for the inhibitory activity of some chroman-4-one derivatives against certain enzymes.[13]

-

Anticonvulsant Activity: Certain 4H-chromene derivatives have been evaluated for anticonvulsant effects.[14]

-

Antimicrobial and Antifungal Activity: The chroman scaffold is present in molecules with known antimicrobial and antifungal properties.[11][15]

-

Central Nervous System (CNS) Activity: As a chiral amine, this compound is a valuable intermediate for synthesizing agents targeting CNS receptors, such as serotonin (5-HT) receptors, which are implicated in depression and anxiety.[1]

Applications in Drug Development

The primary application of this compound is as a chiral building block. Its amine functional group serves as a handle for further chemical modifications, allowing for the construction of more complex molecules and the exploration of structure-activity relationships (SAR). Its stereochemical purity ensures that subsequent synthetic products are also enantiomerically pure, which is a critical requirement from regulatory bodies for new drug candidates.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust.[5][16] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] Protect from light and moisture to prevent degradation. Inert gas storage is recommended for long-term stability.[1]

-

Safety: The compound is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[5] It is important to consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.[5][6][16][17]

Conclusion

This compound is a well-defined chemical entity with significant potential as a chiral intermediate in the synthesis of novel therapeutic agents. Its defined stereochemistry, coupled with the versatile chroman scaffold, makes it a valuable tool for medicinal chemists. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and application, empowering researchers to confidently incorporate this molecule into their drug discovery programs.

References

-

Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

-

Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-...). Ingenta Connect. Available at: [Link]

-

Pharmacological Activities of Chromene Derivatives: An Overview. Semantic Scholar. Available at: [Link]

-

Safety Data Sheet. Carl ROTH. Available at: [Link]

-

Synthesis of Enantiopure (S)-6-chlorochroman-4-ol Using Whole-Cell Lactobacillus Paracasei Biotransformation. PubMed. Available at: [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available at: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

-

6-Chlorochroman-4-amine hydrochloride. Alchimica. Available at: [Link]

-

6-Chlorothiochroman-4-one. PubChem. Available at: [Link]

-

2-(4-Aminophenyl)-6-chlorochromen-4-one. PubChem. Available at: [Link]

-

CHO4. PubChem. Available at: [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. Available at: [Link]

-

Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. Available at: [Link]

-

Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. Available at: [Link]

-

4-Chloroaniline. PubChem. Available at: [Link]

Sources

- 1. (R)-6-Chlorochroman-4-amine [myskinrecipes.com]

- 2. 1257526-90-1|(R)-6-Chlorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1956436-48-8|(S)-6-Chlorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. rjptonline.org [rjptonline.org]

- 11. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-...: Ingenta Connect [ingentaconnect.com]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

Physicochemical Characterization and Synthetic Architectures of (R)-6-Chlorochroman-4-amine Hydrochloride

[1]

Executive Summary

Subject: (R)-6-Chlorochroman-4-amine hydrochloride CAS Registry Number: 1257526-90-1 (Specific to (R)-HCl form) Core Identity: A chiral, bicyclic primary amine salt used as a pharmacophore scaffold in the development of serotonin receptor ligands, ion channel blockers, and aldosterone synthase inhibitors.

This technical guide provides a definitive analysis of the physicochemical properties, structural stereochemistry, and validated synthetic pathways for (R)-6-Chlorochroman-4-amine hydrochloride. It is designed to support medicinal chemists in the precise characterization and incorporation of this motif into broader drug discovery campaigns.

Physicochemical Profile & Formula Analysis

The following data aggregates calculated and experimentally derived values for the hydrochloride salt form.

Molecular Identity Table[1]

| Property | Value | Notes |

| Molecular Formula | C₉H₁₁Cl₂NO | Includes HCl counterion |

| Formula Weight (MW) | 220.10 g/mol | Base: 183.64 + HCl: 36.46 |

| Exact Mass | 219.0218 Da | Monoisotopic (³⁵Cl, ¹H, ¹⁴N, ¹⁶O) |

| Cation Formula | C₉H₁₀ClNO⁺ | Protonated amine species |

| Stoichiometry | 1:1 (Base : Acid) | Monohydrochloride |

| Physical State | White to off-white solid | Crystalline powder |

| Solubility | Water, Methanol, DMSO | High solubility due to ionic character |

| Chirality | (R)-Enantiomer | Stereocenter at C4 position |

Structural Composition

The molecule consists of a chroman (3,4-dihydro-2H-1-benzopyran) core.[1]

-

Position 6: Chlorine substituent (aryl chloride), providing metabolic stability and lipophilicity.

-

Position 4: Primary amine (protonated as ammonium in HCl salt), serving as the key hydrogen bond donor/acceptor vector for target binding.

-

Stereochemistry: The (R)-configuration at C4 is critical. In many biological targets, the spatial arrangement of the amine relative to the ether oxygen dictates potency (e.g., distinguishing between agonist/antagonist activity).

Synthetic Architectures and Resolution Strategies

Synthesis of the enantiopure (R)-isomer requires overcoming the inherent lack of stereocontrol in standard reductive amination. Two primary pathways are recommended: Classical Resolution (robust, lower yield) and Chemo-Enzymatic Inversion (high atom economy, high ee).

Pathway A: Classical Resolution (Racemic Synthesis)

This route is preferred for kilogram-scale production where raw material cost is negligible compared to process simplicity.[1]

-

Precursor: 6-Chlorochroman-4-one.[1]

-

Oximation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol/water to yield the oxime.

-

Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) yields racemic 6-chlorochroman-4-amine.[1]

-

Resolution:

Pathway B: Chemo-Enzymatic Inversion (Targeting High Purity)

For research requiring >99% ee, a biocatalytic approach utilizing stereochemical inversion is superior. This method leverages the availability of enzymes that produce (S)-alcohols, which are then inverted to (R)-amines.[1]

Mechanism:

-

Bioreduction: 6-Chlorochroman-4-one is reduced by Lactobacillus paracasei (or commercial KREDs) to yield (S)-6-chlorochroman-4-ol with >99% ee.[1]

-

Activation: The (S)-alcohol is converted to a leaving group (Mesylate) or reacted directly under Mitsunobu conditions.

-

Nucleophilic Inversion (SN2): Azidation using DPPA (Diphenylphosphoryl azide) or NaN₃ inverts the center from (S) to (R).

-

Reduction: Staudinger reduction (PPh₃/H₂O) or hydrogenation yields the (R)-amine .

Validated Synthetic Workflow Diagram

The following diagram illustrates the Chemo-Enzymatic pathway, highlighting the critical inversion step that guarantees the (R)-configuration.

Figure 1: Chemo-Enzymatic Synthesis via Stereochemical Inversion. Note the critical SN2 inversion step converting the (S)-alcohol to the (R)-amine precursor.[1]

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the synthesized material must be validated using the following self-validating protocols.

Proton NMR (¹H NMR) Analysis

Solvent: DMSO-d₆ (Ammonium protons are often invisible in CDCl₃ due to exchange).[1]

-

δ 8.5-8.8 ppm (br s, 3H): Ammonium (–NH₃⁺) protons. Diagnostic for salt formation.

-

δ 7.4-7.6 ppm (m, 1H): Aromatic proton at C5 (ortho to Cl, meta to ether).

-

δ 7.2-7.3 ppm (m, 1H): Aromatic proton at C7.[1]

-

δ 6.9 ppm (d, 1H): Aromatic proton at C8 (ortho to ether).

-

δ 4.3-4.5 ppm (m, 1H): Methine proton at C4 (chiral center).

-

δ 4.1-4.2 ppm (m, 2H): Methylene protons at C2 (adjacent to oxygen).

-

δ 2.0-2.3 ppm (m, 2H): Methylene protons at C3.

Chiral HPLC Method (Enantiomeric Excess)

Standard reverse-phase HPLC cannot distinguish enantiomers. Use the following normal-phase condition:

-

Column: Chiralcel OD-H or AD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 280 nm (Absorption of the chlorobenzene chromophore).

-

Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1] Note: Inject a racemic standard first to establish retention times.

Handling, Stability & Safety

-

Hygroscopicity: As a primary amine hydrochloride, the compound is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability to prevent hydrolysis or aggregation.

-

Safety (GHS): Treat as an irritant (H315, H319). The free base is prone to oxidation (N-oxide formation) if left exposed to air; the HCl salt protects the nitrogen from oxidation.[1]

-

Solubility for Bioassays: Dissolve in DMSO to create a 10 mM stock solution. Aqueous dilution should be performed immediately prior to use to avoid potential precipitation of the free base at physiological pH if the buffer capacity is low.

References

-

ChemicalBook. (2025). (R)-6-Chlorochroman-4-amine hydrochloride Product Data. Retrieved from

-

MolCore. (2025). Synthesis and Properties of Chlorochroman-4-amines. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chroman-4-amine derivatives. Retrieved from

-

Gotor-Fernández, V., et al. (2020). Synthesis of Enantiopure (S)-6-chlorochroman-4-ol Using Whole-Cell Biotransformation. Chirality. Retrieved from

-

BenchChem. (2025).[2] Medicinal Chemistry Applications of Halogenated Chromans. Retrieved from

(R)-6-Chlorochroman-4-amine HCl CAS number and identifiers

Advanced Chiral Intermediates in Drug Discovery

Executive Summary

(R)-6-Chlorochroman-4-amine hydrochloride is a high-value chiral building block belonging to the chroman-4-amine class.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the spatial arrangement of neurotransmitters and bind to diverse G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[1] This guide provides a comprehensive technical analysis of its identification, synthesis, and application in pharmaceutical development.[1]

Chemical Identification & Properties

While the racemic hydrochloride and the (S)-enantiomer are widely indexed, the (R)-enantiomer hydrochloride is often a custom-synthesized entity.[1] Researchers must often cross-reference the free base CAS or the (S)-enantiomer data for property estimation.[1]

Core Identifiers

| Parameter | Details |

| Chemical Name | (4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| Free Base CAS | 1018978-86-3 (Specific to R-isomer) |

| Racemate HCl CAS | 191608-09-0 (Reference for bulk properties) |

| (S)-HCl CAS | 1956436-48-8 (Enantiomeric reference) |

| Molecular Formula | C₉H₁₀ClNO[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 220.10 g/mol (Salt); 183.64 g/mol (Base) |

| Chirality | R-configuration at C4 position |

| SMILES (Base) | ClC1=CC=C(OCC2)C2=C1 |

Physical & Chemical Properties[1]

-

Appearance: White to off-white crystalline solid.[1]

-

Solubility: Highly soluble in water, methanol, and DMSO due to the hydrochloride salt form.[1]

-

Melting Point: Typically 245–250 °C (Decomposition).[1] Note: Enantiomers usually share the same melting point as each other, but may differ from the racemate.

-

Hygroscopicity: Moderate; storage under desiccant is recommended to prevent hydrolysis or clumping.[1]

Synthesis & Manufacturing Methodologies

The synthesis of enantiopure (R)-6-Chlorochroman-4-amine HCl is a critical process, as the biological activity of chroman derivatives is often strictly stereodependent.[1]

Route A: Asymmetric Reductive Amination (Preferred)

This route utilizes Ellman’s auxiliary ((R)-tert-butanesulfinamide) to induce chirality, offering high diastereoselectivity (>98% de).[1]

-

Condensation: 6-Chlorochroman-4-one is condensed with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.[1]

-

Reduction: The resulting chiral sulfinyl imine is reduced with NaBH₄.[1] The bulky tert-butyl group directs the hydride attack, establishing the (R)-stereocenter at C4.[1]

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the target (R)-amine HCl salt.[1]

Route B: Enzymatic Kinetic Resolution

For scale-up where transition metals must be avoided, biocatalysis is employed.[1]

-

Step 1: Lipase-catalyzed acetylation of racemic 6-chlorochroman-4-amine.[1]

-

Step 2: Selective hydrolysis of the (R)-amide or separation of the unreacted (R)-amine from the (S)-amide.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis via Ellman's auxiliary ensures high enantiomeric excess (ee) for the (R)-isomer.

Analytical Characterization

Validating the identity and purity of the (R)-enantiomer requires specific analytical protocols to distinguish it from the (S)-isomer and the racemate.

Chiral HPLC Method[1]

-

Column: Chiralcel OD-H or AD-H (Cellulose-based).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria: (R)-enantiomer > 98% ee.[1] The (R)-isomer typically elutes differently than the (S)-isomer; standards of both are required for initial method development.[1]

NMR Spectroscopy (D₂O)

-

¹H NMR: The proton at the C4 position (chiral center) appears as a triplet or multiplet around δ 4.2–4.5 ppm.[1]

-

¹³C NMR: Distinct peaks for the C-Cl carbon (~125 ppm) and the C-N carbon (~48 ppm).[1]

Pharmaceutical Applications

The 6-chlorochroman-4-amine scaffold is a bioisostere for tetralin-amines and is pivotal in CNS drug design.[1]

Serotonin (5-HT) Receptor Modulation

The (R)-configuration often dictates binding affinity.[1] For 5-HT₂C agonists (obesity/epilepsy targets), the chroman core locks the amine in a conformation that mimics serotonin's side chain.[1]

-

Mechanism: The chlorine atom at position 6 occupies a hydrophobic pocket in the receptor, enhancing potency compared to the unsubstituted chroman.[1]

Aldosterone Synthase Inhibition

Analogs of this compound (often brominated or chlorinated) are explored for cardiovascular diseases.[1] The amine coordinates with the heme iron of the CYP11B2 enzyme, while the chroman backbone fits the access channel.[1]

Pharmacophore Mapping[1]

Caption: Pharmacophore interactions of the (R)-6-chlorochroman-4-amine scaffold with key biological targets.

Handling & Safety

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to stoichiometry changes.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 6-Chlorochroman-4-amine Product Sheet. Retrieved from [2]

-

PubChem. (n.d.).[1] Compound Summary: 6-chloro-3,4-dihydro-2H-chromen-4-amine.[1] Retrieved from

-

BenchChem. (n.d.).[1] 6-Bromochroman-4-amine hydrochloride (Analogous Scaffold Data). Retrieved from

-

ChemicalBook. (2025).[1][7] (S)-6-Chlorochroman-4-amine hydrochloride Properties. Retrieved from

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[1] (Methodology citation for Route A).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one | 13735-12-1 [sigmaaldrich.com]

- 3. PubChemLite - 6-chloro-3,4-dihydro-2h-1-benzothiopyran-4-amine (C9H10ClNS) [pubchemlite.lcsb.uni.lu]

- 4. molcore.com [molcore.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scihorizon.com [scihorizon.com]

solubility data of (R)-6-Chlorochroman-4-amine HCl in water and organic solvents

Title: Solubility Profiling and Crystallization Strategies for (R)-6-Chlorochroman-4-amine HCl: A Technical Guide

Executive Summary (R)-6-Chlorochroman-4-amine Hydrochloride (CAS: 1257526-90-1) is a critical chiral intermediate, often utilized in the synthesis of serotonin receptor agonists (e.g., 5-HT2C ligands) and other heterocyclic pharmaceutical agents. Despite its significance, precise quantitative solubility data is often proprietary or absent from public repositories.

This technical guide addresses this gap by providing a representative solubility profile based on structural analogs (e.g., phenethylamine HCl, chroman-4-amine HCl) and a rigorous experimental framework for determining exact thermodynamic parameters. This guide empowers researchers to generate self-validated data for process optimization, chiral resolution, and crystallization development.

Chemical Profile & Physicochemical Basis[1][2][3][4][5]

Understanding the solubility behavior requires analyzing the molecular structure. The compound consists of a lipophilic 6-chlorochroman tail and a hydrophilic primary amine hydrochloride head.

-

Compound: (R)-6-Chlorochroman-4-amine Hydrochloride

-

Molecular Formula: C9H10ClNO · HCl

-

Molecular Weight: ~220.1 g/mol

-

Chirality: (R)-enantiomer

-

Predicted pKa: ~9.5 (Amine protonation)

Solubility Mechanism:

The ionic head group (

Representative Solubility Data (Predicted)

Note: The following data represents predicted ranges derived from structure-property relationships of analogous chiral amine hydrochlorides. These values serve as a baseline for experimental design.

Table 1: Predicted Solubility Profile at 25°C

| Solvent | Dielectric Const.[1] ( | Solubility Class | Predicted Range (mg/mL) | Application Utility |

| Water | 80.1 | High | > 100 | Dissolution, Extraction |

| Methanol | 32.7 | High | > 80 | Solvent for Reaction |

| Ethanol | 24.5 | Moderate | 30 - 60 | Crystallization (Solvent) |

| Isopropanol (IPA) | 17.9 | Low-Moderate | 5 - 20 | Crystallization (Anti-Solvent) |

| Acetone | 20.7 | Low | < 5 | Anti-Solvent / Wash |

| Ethyl Acetate | 6.0 | Very Low | < 1 | Impurity Rejection |

| Toluene | 2.4 | Insoluble | < 0.1 | Phase Separation |

| THF | 7.5 | Low | < 2 | Reaction Medium |

Thermodynamic Trend: Solubility is expected to increase endothermically with temperature.[1] The steepness of the solubility curve in alcohols (Ethanol/IPA) typically makes them ideal candidates for cooling crystallization.

Experimental Protocol: Precise Determination

To generate authoritative data for regulatory filing or process scaling, use the following Dynamic Laser Monitoring (Polythermal) or Gravimetric (Isothermal) protocols.

Workflow Visualization

Caption: Standardized workflow for solubility determination ensuring data integrity.

Method A: Isothermal Gravimetric Method (Standard)

-

Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at the target temperature (e.g., 298.15 K). Ensure solid phase persists.

-

Sampling: Stop stirring and allow settling for 30 mins. Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.

-

Quantification:

-

Transfer a precise volume (

) to a pre-weighed weighing dish ( -

Evaporate solvent under vacuum at 40°C until constant weight is achieved (

). -

Calculate solubility (

):

-

-

Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.

Method B: Polythermal Method (Dynamic)

For temperature-dependent curves (

Thermodynamic Modeling & Analysis

Experimental data must be correlated to thermodynamic models to predict solubility at unmeasured temperatures and calculate energy changes.

Modified Apelblat Equation

The most accurate empirical model for amine salts in pure solvents.

- : Mole fraction solubility

- : Absolute temperature (K)[2]

- : Empirical parameters derived from regression.

Van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.[1][2] Plot

-

Enthalpy (

): Positive values indicate endothermic dissolution (solubility increases with T).[1] -

Entropy (

): Positive values indicate increased disorder upon dissolution. -

Gibbs Free Energy:

Logic Diagram for Thermodynamic Calculation:

Caption: Logic flow for extracting thermodynamic parameters from solubility data.

Process Application: Crystallization Strategy[8]

Based on the physicochemical profile, the following strategies are recommended for purification and chiral resolution.

1. Cooling Crystallization (Ethanol):

-

Rationale: Moderate solubility change with temperature.[3]

-

Protocol: Dissolve crude salt in boiling Ethanol (approx. 10 vol). Cool slowly to 0-5°C.

-

Yield: Expected 70-80%.

2. Anti-Solvent Crystallization (Methanol/IPA):

-

Rationale: High solubility in Methanol; low in IPA.

-

Protocol: Dissolve in minimum Methanol. Add IPA dropwise until turbidity persists. Cool to complete precipitation.

-

Benefit: High purity rejection of non-polar impurities.

3. Chiral Resolution Note: If upgrading enantiomeric excess (ee), note that the racemate and enantiomer often have different solubility profiles. Construct a Ternary Phase Diagram (Solvent / (R)-salt / (S)-salt) to identify the eutectic point. Generally, for conglomerates, the solubility of the racemate is higher than the pure enantiomer.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

- Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. Wiley-Interscience.

-

Wang, J., et al. (2016).[4] Thermodynamics and solubility of chiral amine hydrochlorides in various solvents. Journal of Chemical & Engineering Data. (Contextual citation for methodology).

-

US Patent 5525724A. Process for the preparation of chloropyrimidines (describing general amine hydrochloride handling). Link

-

Li, Y., et al. (2016). Solubility of 1-Adamantanamine Hydrochloride in Six Pure Solvents. Journal of Chemical & Engineering Data. Link

Sources

An In-depth Technical Guide to the pKa Values and Ionization Properties of 6-Chlorochroman-4-amine Derivatives

Foreword: The Physicochemical Keystone of Drug Efficacy

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is paved with rigorous scientific investigation. Among the most critical parameters governing this transition are the physicochemical properties of a drug candidate. The chroman-4-one scaffold and its derivatives are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1][2] This guide focuses specifically on 6-chlorochroman-4-amine derivatives, a class of compounds with significant potential. Understanding their ionization behavior is not merely an academic exercise; it is fundamental to predicting and optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the pKa values of these derivatives, the methodologies for their determination, and the profound implications of their ionization state on pharmacological potential.

The Theoretical Bedrock: pKa and Molecular Behavior

The acid dissociation constant (Ka), or more commonly its logarithmic form pKa, is a quantitative measure of a compound's acidity in a solution.[3] For an amine, such as 6-chlorochroman-4-amine, the relevant equilibrium is that of its conjugate acid (the protonated form).

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The pKa value corresponds to the pH at which the protonated (R-NH₃⁺) and non-protonated (R-NH₂) forms of the amine are present in equal concentrations. This relationship is described by the Henderson-Hasselbalch equation, which is indispensable for predicting the ionization state of a molecule at any given pH.

The degree of ionization is a master variable controlling a molecule's interaction with its biological environment. It dictates:

-

Aqueous Solubility: The ionized form is typically more soluble in aqueous environments like the cytoplasm or blood plasma.

-

Membrane Permeability: The neutral, non-ionized form is more lipophilic and thus more readily permeates biological membranes, a prerequisite for oral absorption and reaching intracellular targets.

-

Target Binding: The charge state of a molecule can be critical for forming ionic bonds or other electrostatic interactions within the binding pocket of a target protein.

Structural Determinants of Basicity in 6-Chlorochroman-4-amine

The pKa of a 6-chlorochroman-4-amine derivative is not a fixed number but is modulated by its molecular architecture.

-

The Primary Amine (C4): The nitrogen atom at the 4-position, with its lone pair of electrons, is the primary basic center of the molecule, readily accepting a proton.

-

The Chloro Substituent (C6): The chlorine atom at the 6-position plays a crucial role. Due to its high electronegativity, chlorine exerts a powerful electron-withdrawing inductive effect (-I effect).[4] This effect is transmitted through the sigma bonds of the aromatic ring, pulling electron density away from the amine group. This reduction in electron density on the nitrogen atom makes its lone pair less available to accept a proton, thereby decreasing the basicity of the amine and resulting in a lower pKa value compared to its non-chlorinated analog.

The following diagram illustrates this inductive effect.

Caption: Inductive effect of the C6-chloro substituent.

Gold-Standard Experimental pKa Determination

While computational models provide valuable estimations, experimental determination remains the benchmark for accuracy.[5][6] Two robust methods are prevalent in the field: potentiometric titration and UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is derived from the point of half-neutralization, providing a direct, thermodynamic measurement of the protonation equilibrium. It is considered a definitive method due to its fundamental nature.

Methodology:

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M potassium hydroxide (KOH).

-

If the analyte has low aqueous solubility, a co-solvent system (e.g., 20-50% methanol/water or DMSO/water) is required. The resulting pKa(app) must be corrected to obtain the aqueous pKa.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the 6-chlorochroman-4-amine derivative and dissolve it in a known volume (e.g., 25 mL) of the chosen solvent system (e.g., 0.15 M KCl in water to maintain constant ionic strength).

-

-

Titration Procedure:

-

Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode and the tip of an automated burette.

-

Begin stirring the solution gently.

-

Titrate the sample solution with the standardized HCl solution, adding small, precise increments (e.g., 0.01 mL) and recording the pH after each addition. Continue well past the equivalence point.

-

Perform a back-titration using the standardized KOH solution, again recording the pH at each increment.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence point(s).

-

The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the first equivalence point has been added.

-

Utilize specialized software (e.g., Hyperquad) for complex cases or to refine the pKa value through non-linear regression analysis.

-

Protocol: UV-Vis Spectrophotometric Analysis

Causality: This method leverages the fact that the protonated (R-NH₃⁺) and neutral (R-NH₂) forms of the molecule have different electronic structures and, therefore, distinct UV-Vis absorbance spectra. By measuring the change in absorbance across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa. This is particularly advantageous for high-throughput screening or for compounds with very low solubility.

Methodology:

-

Instrument and Reagent Preparation:

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with a constant ionic strength.

-

Prepare a concentrated stock solution of the 6-chlorochroman-4-amine derivative in a suitable solvent (e.g., methanol or DMSO).

-

-

Spectral Acquisition:

-

For each buffer, prepare a sample by adding a small, precise aliquot of the stock solution to ensure the final organic solvent concentration is low (<1%).

-

Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample at a constant temperature.

-

Identify the wavelength(s) (λ_max) where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) species is maximal.

-

-

Data Collection:

-

Prepare a new set of samples in buffers spanning the expected pKa range in smaller pH increments (e.g., 0.2-0.3 pH units).

-

Measure the absorbance of each sample at the pre-determined λ_max.

-

-

Data Analysis:

-

Plot the measured absorbance against the corresponding pH value. The resulting data should form a sigmoidal curve.

-

The pKa can be determined by fitting the data to the following equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the neutral species.

-

The pKa is the pH value at the inflection point of the sigmoidal curve.

-

Visualization of Experimental and Theoretical Workflows

The following diagrams illustrate the logical flow of pKa determination and the fundamental chemical equilibrium.

Sources

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

safety data sheet (SDS) for (R)-6-Chlorochroman-4-amine hydrochloride

This guide serves as a technical master file for (R)-6-Chlorochroman-4-amine hydrochloride .[1][2][3] It transcends the standard Safety Data Sheet (SDS) by integrating safety parameters directly into research workflows, ensuring that experimental design is both rigorous and secure.[3]

Operational Safety, Handling, and Application Guide[1][2][3]

Document Control:

-

Version: 2.0 (Technical Whitepaper)[2]

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Pharmacology Leads[3]

Executive Summary & Chemical Identity

(R)-6-Chlorochroman-4-amine hydrochloride is a high-value chiral building block, primarily utilized in the synthesis of serotonin receptor ligands and advanced cardiovascular agents (e.g., analogs of Nebivolol).[1][2][3] Its value lies in the C4-chiral amine , a pharmacophore often critical for binding affinity in G-protein coupled receptors (GPCRs).[1][2][3]

Unlike racemic mixtures, the (R)-enantiomer requires strict handling protocols not just for safety, but to prevent racemization —a degradation pathway that compromises biological data integrity.[3] This guide treats the compound as both a chemical hazard and a sensitive reagent.[3]

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | (4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| CAS Number (Free Base) | 1018978-86-3 (Reference for (R)-isomer) |

| CAS Number (Salt) | Refer to vendor specific batch (Analogous (S)-isomer: 1956436-48-8) |

| Molecular Formula | C₉H₁₀ClNO[1][2][3][4] · HCl |

| Molecular Weight | 220.10 g/mol (Salt) / 183.64 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Chirality | (R)-Enantiomer (Cahn-Ingold-Prelog priority) |

Hazard Profiling & Toxicology (GHS)

While standard SDSs list codes, a researcher must understand the mechanism of toxicity to implement effective controls.[3] As a primary amine hydrochloride, this compound exhibits caustic potential upon contact with mucous membranes due to hydrolysis and local pH changes.[3]

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING [1][2][3]

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1][2] | Systemic absorption of chlorophenyl-amines can induce methemoglobinemia (theoretical risk based on structure).[1][2][3] |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[1][2] | Acidic hydrolysis of HCl salt on moist skin; lipid extraction by organic amine moiety.[1][3] |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][2] | Direct chemical insult to corneal epithelium; high risk of conjunctivitis.[2][3] |

| STOT - Single Exp. | Cat. 3 | H335: May cause respiratory irritation.[1][2] | Inhalation of dust triggers inflammatory response in bronchial mucosa.[1][3] |

The "Hidden" Hazard: Chiral Purity Degradation

Beyond biological toxicity, improper handling poses a "data toxicity" risk.[3]

-

Racemization Risk: Exposure to strong bases or excessive heat (>60°C) in protic solvents can erode the enantiomeric excess (ee%).[2][3]

-

Hygroscopicity: The HCl salt is hygroscopic.[1][2] Moisture uptake alters stoichiometry, leading to errors in molarity calculations during library synthesis.[3]

Self-Validating Handling Protocols

This section outlines a "self-validating" workflow. Every step includes a Checkpoint —a verifiable action to ensure the safety control is functioning before the hazard is introduced.

Engineering Controls & PPE Logic

Figure 1: Risk-based decision logic for handling chiral amine salts. Note the mandatory validation step before chemical manipulation.

Operational Workflow: Weighing & Solubilization

Objective: Prepare a 100 mM stock solution in DMSO without exposure or hydration.

-

Pre-Operation Check (Self-Validation):

-

Weighing:

-

Solubilization:

-

Decontamination:

Emergency Response Architecture

In the event of exposure, immediate action defines the clinical outcome.[3] This logic tree prioritizes steps based on the rapidity of tissue damage.[1][2][3]

Figure 2: Triage protocol for acute exposure.[2][3] Note the critical step of brushing off dry powder from skin before wetting to prevent concentrated acid hydrolysis on the skin surface.[1][2][3]

Synthesis & Application Context

Understanding the chemical behavior of (R)-6-Chlorochroman-4-amine HCl aids in safer experimental design.[1][2][3]

Stability & Storage

-

Storage Condition: 2–8°C, desiccated.

-

Incompatibility: Strong oxidizing agents (risk of N-oxidation) and strong bases (liberates the free amine, which is volatile and air-sensitive).[1][2][3]

-

Shelf-Life: Re-test purity (chiral HPLC) every 12 months. The HCl salt is generally stable, but the formation of "gums" indicates moisture absorption and partial hydrolysis.[3]

Reaction Safety

When using this compound in nucleophilic substitution or reductive amination:

-

Base Neutralization: The HCl must be neutralized (e.g., with TEA or DIPEA) to release the nucleophilic amine.[3]

-

Risk: This neutralization generates heat and ammonium salts.[1][2]

-

Control: Perform neutralization at 0°C to control exotherm and prevent racemization of the labile C4-chiral center.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66036 (Analogous Chlorobenzylamine structures).[3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: Direct toxicological data for the specific (R)-enantiomer is often inferred from the racemate or (S)-enantiomer.[1][2][3] The safety protocols above adopt a conservative "Group approach" suitable for high-potency research chemicals.)

Sources

- 1. 1956436-48-8|(S)-6-Chlorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 730980-59-3|(R)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | 1035093-81-2 [sigmaaldrich.com]

Unlocking the Pharmacophore: The (R)-6-Chlorochroman-4-amine Scaffold in Modern Medicinal Chemistry

Part 1: Executive Summary

The (R)-6-Chlorochroman-4-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While its utility spans kinase inhibition and antimicrobial research, its primary and most validated application lies in Central Nervous System (CNS) therapeutics , specifically as a conformationally restricted mimetic of serotonin (5-HT).

This guide dissects the structural, pharmacological, and synthetic attributes of this scaffold.[1][2] By locking the ethylamine side chain of serotonin into a bicyclic chroman ring, this scaffold reduces entropic penalties upon receptor binding. The specific inclusion of the 6-chloro substituent and the (R)-stereochemistry at the C4 position are not arbitrary; they are critical determinants for metabolic stability, lipophilicity, and selective engagement with the 5-HT2C receptor , a key target for obesity and neuropsychiatric disorders.

Part 2: Structural Anatomy & SAR Logic

The "Privileged" Chroman Core

The chroman-4-amine core serves as a rigidified analogue of phenethylamine and tryptamine.

-

Conformational Restriction: Unlike flexible linear amines, the chroman ring locks the nitrogen atom in a specific vector, optimizing overlap with Aspartate residues (e.g., Asp3.32 in GPCRs) in the binding pocket.

-

Electronic Modulation: The oxygen atom in the ring (position 1) acts as a hydrogen bond acceptor, often engaging with Serine or Threonine residues (e.g., Ser3.36) in 5-HT receptors.[3][4]

The Role of the 6-Chloro Substituent

The addition of chlorine at the C6 position is a calculated medicinal chemistry optimization:

-

Metabolic Blocking: C6 is a "hotspot" for oxidative metabolism (hydroxylation) in the unsubstituted chroman. The chloro group blocks this site, extending the half-life (

) of the molecule. -

Hydrophobic Filling: In 5-HT2C receptors, the 6-position aligns with a specific hydrophobic pocket lined by aromatic residues (Phe/Trp). The chlorine atom fills this space more efficiently than a hydrogen, enhancing binding affinity via van der Waals interactions and potential halogen bonding.

Stereochemical Criticality: The (R)-Enantiomer

Biological targets are chiral environments. For 5-HT2C agonists derived from this scaffold, the (R)-configuration at the C4 amine often dictates efficacy.

-

The "Toggle Switch": The spatial arrangement of the (R)-amine allows it to stabilize the receptor in its active (

) conformation, triggering G-protein coupling. -

Selectivity: The (S)-enantiomer may either fail to bind or bind in a mode that does not induce the necessary conformational change (antagonism/inactive), or worse, activate off-target receptors like 5-HT2A (hallucinogenic potential) or 5-HT2B (cardiotoxicity).

Part 3: Pharmacological Core – 5-HT2C Receptor Modulation[3][4]

The primary utility of (R)-6-Chlorochroman-4-amine is as a pharmacophore for 5-HT2C receptor agonists .

Mechanism of Action: Gq-Signaling Pathway

Upon binding, the scaffold stabilizes the receptor, facilitating the exchange of GDP for GTP on the

DOT Diagram: 5-HT2C Gq Signaling Cascade

Caption: Canonical Gq signaling pathway activated by (R)-6-Chlorochroman-4-amine derivatives acting on 5-HT2C receptors.

Therapeutic Implications

-

Obesity: Activation of 5-HT2C receptors in the pro-opiomelanocortin (POMC) neurons of the arcuate nucleus suppresses appetite.

-

Schizophrenia: Selective 5-HT2C agonism can modulate dopamine release in the mesolimbic pathway without the extrapyramidal side effects associated with D2 antagonists.

Part 4: Synthetic Protocols

Achieving the high enantiomeric purity (>98% ee) required for clinical candidates is non-trivial. Below are two validated methodologies.

Method A: Asymmetric Reductive Amination (Chemical Route)

This method utilizes a chiral catalyst to induce stereochemistry directly from the ketone.

Reagents:

-

Substrate: 6-Chlorochroman-4-one

-

Amine Source: Ammonium formate or Ammonium acetate

-

Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (Noyori-type catalyst)

-

Solvent: Methanol/Dichloromethane

Protocol:

-

Imine Formation: Charge a high-pressure vessel with 6-chlorochroman-4-one (1.0 eq), Ammonium formate (5.0 eq), and molecular sieves (4Å) in Methanol. Stir at RT for 2 hours to form the imine in situ.

-

Asymmetric Reduction: Add the Ruthenium catalyst (0.5 mol%). Purge the vessel with Nitrogen, then pressurize with Hydrogen gas (or generate transfer hydrogen conditions).

-

Reaction: Stir at 40°C for 12–24 hours. Monitor consumption of ketone by HPLC.

-

Workup: Filter off molecular sieves. Concentrate the filtrate. Redissolve in EtOAc and wash with saturated NaHCO3.

-

Purification: Isolate the amine as the HCl salt by adding 1M HCl in ether. Recrystallize from Isopropanol to upgrade ee if necessary.

Method B: Chemo-Enzymatic Resolution (Biocatalytic Route)

Ideal for "Green Chemistry" applications and high optical purity.

DOT Diagram: Chemo-Enzymatic Synthesis Workflow

Caption: Chemo-enzymatic route utilizing stereochemical inversion (Mitsunobu) to access the (R)-amine from the (S)-alcohol.

Protocol:

-

Bioreduction: Suspend Lactobacillus paracasei (or commercial KRED enzyme) in phosphate buffer (pH 7.0) containing glucose (co-substrate). Add 6-chlorochroman-4-one dissolved in DMSO (5% v/v). Incubate at 30°C for 24h.

-

Extraction: Extract the resulting (S)-6-chlorochroman-4-ol with Ethyl Acetate. (Note: The enzyme typically yields the S-alcohol).

-

Mitsunobu Inversion: To a solution of (S)-alcohol (1.0 eq), Triphenylphosphine (1.2 eq), and Diphenylphosphoryl azide (DPPA, 1.2 eq) in THF at 0°C, add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. This step inverts the stereocenter from (S) to (R).

-

Reduction: Treat the crude azide with PPh3/H2O (Staudinger reaction) or Hydrogenation (Pd/C) to yield the (R)-amine .

Part 5: Data Summary & Comparison

| Feature | (R)-6-Chlorochroman-4-amine | Unsubstituted Chroman-4-amine | Linear Phenethylamine |

| 5-HT2C Affinity (Ki) | High (< 10 nM) | Moderate (~100 nM) | Low/Moderate |

| Metabolic Stability | High (Cl blocks oxidation) | Low (C6 hydroxylation) | Variable |

| Selectivity (2C vs 2A) | Tunable via N-substitution | Poor | Poor |

| Lipophilicity (LogP) | ~2.5 (CNS penetrant) | ~1.5 | ~1.8 |

| Conformation | Rigid (Entropy favored) | Rigid | Flexible (Entropy penalty) |

Part 6: References

-

Smith, B. M., et al. (2008). Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity.[3] Journal of Medicinal Chemistry. Link(Note: While Lorcaserin is a benzazepine, this paper establishes the fundamental SAR for chloro-substituted, rigidified 5-HT2C agonists).

-

Thorsell, A., et al. (2010). Repositioning of the 5-HT2C receptor agonist lorcaserin for the treatment of nicotine dependence. Biochemical Pharmacology. Link

-

Bhatia, P., et al. (2012). Chromones as a privileged scaffold in drug discovery: A review. International Journal of Pharmaceutical Sciences and Research.

-

Gao, J., et al. (2018). Synthesis of Enantiopure (S)-6-chlorochroman-4-ol Using Whole-Cell Lactobacillus Paracasei Biotransformation. Catalysts.[5][6][7][8] Link

-

Cheng, J., et al. (2016). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors. Journal of Medicinal Chemistry. Link

Disclaimer: This guide is for research purposes only. All synthesis and pharmacological testing must be conducted in compliance with local safety and regulatory standards.

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. US5120875A - Process for the preparation of chlorine-substituted aromatic amines - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

literature review of chiral chroman-4-amine derivatives in drug discovery

This guide serves as an advanced technical resource for the design, synthesis, and application of chiral chroman-4-amine derivatives . It is structured to move beyond generic reviews, providing actionable protocols and mechanistic insights for drug discovery professionals.

Executive Summary: The Pharmacophore Advantage

The chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the bioactive conformations of endogenous neurotransmitters and metabolites.[1] Unlike its isomer, the chroman-3-amine (found in the 5-HT1A antagonist Robalzotan), the chroman-4-amine provides a unique vector for substituents that can probe deep hydrophobic pockets in enzymes like Monoamine Oxidase B (MAO-B) , Acetylcholinesterase (AChE) , and Sirtuin 2 (SIRT2) .[1]

Key Structural Advantages:

-

Rigidification: The bicyclic core restricts the conformational entropy of the amine, reducing the energetic penalty of binding.

-

Chirality as a Selectivity Switch: The (R)- and (S)-enantiomers often exhibit orthogonal biological activities.[1] For instance, (S)-chroman-4-amines are frequently associated with MAO-B selectivity, while the (R)-isomers may favor other targets or subtypes.[1]

-

Lipophilic Vectoring: The C2 and C3 positions allow for "fine-tuning" of lipophilicity (LogP) and blood-brain barrier (BBB) penetration without disrupting the primary amine binding interaction.

Strategic Synthesis: Asymmetric Protocols

Obtaining enantiopure chroman-4-amines is the critical bottleneck in SAR exploration.[1] Traditional reductive amination yields racemates requiring wasteful resolution. Two superior, self-validating methodologies are presented below.

Method A: The Ellman Sulfinamide Protocol (Chemical Standard)

Best for: Early-stage SAR, high diastereoselectivity, and diverse analog generation.

Causality: This method utilizes tert-butanesulfinamide as a chiral auxiliary.[1][2] The bulky tert-butyl group directs the approach of the hydride reducing agent, ensuring high diastereomeric excess (de).

Protocol:

-

Condensation:

-

Charge a flame-dried flask with substituted chroman-4-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

-

Add Ti(OEt)₄ (2.0 eq) in anhydrous THF (0.5 M).

-

Reflux (70°C) for 6–12 h. Monitor by TLC (disappearance of ketone).

-

Validation Point: The formation of the N-sulfinyl imine is quantitative. If hydrolysis occurs on TLC, ensure anhydrous conditions.

-

-

Diastereoselective Reduction:

-

Deprotection:

-

Quench with MeOH.[2] Treat with 4M HCl in dioxane at 0°C for 1 h.

-

Precipitate the amine hydrochloride salt with Et₂O.

-

Method B: Biocatalytic Transamination (Green/Scale-Up)

Best for: Scale-up (>10g) and avoiding transition metals.[1]

Protocol:

-

Enzyme: ω-Transaminase (e.g., Arthrobacter sp.[1] variant).

-

Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).[1]

-

Conditions: pH 7.5, 30°C, DMSO cosolvent (10-20%).

-

Self-Validating Step: Kinetic resolution of the racemate or asymmetric synthesis from the ketone can be monitored via HPLC on a Chiralpak IA column. >99% ee is typical.[7]

Medicinal Chemistry & SAR: The "Zone Map"

The biological activity of chroman-4-amines is dictated by specific substitution zones.

| Zone | Position | SAR Insight | Target Relevance |

| A | C4-Amine | Primary Pharmacophore. H-bond donor/acceptor.[1] Methylation (secondary amine) often improves metabolic stability but may alter selectivity. | MAO-B (H-bonds with FAD cofactor), SIRT2.[1] |

| B | C2/C3 | Steric Gate. Substitution at C2 (e.g., 2-phenyl) creates significant steric bulk, locking the conformation. C3-dimethylation prevents metabolic oxidation at this position.[1] | 5-HT Receptors, Anti-cancer (Tubulin binding).[1] |

| C | Aromatic Ring (C6-C8) | Electronic Tuning. Electron-withdrawing groups (F, Cl) at C6/C8 modulate the pKa of the amine and improve metabolic stability against ring hydroxylation. | AChE (pi-pi stacking with Trp279). |

| D | Heteroatom (O1) | H-Bond Acceptor. Essential for orienting the scaffold in the active site. Replacement with S (thiochroman) increases lipophilicity. | General GPCR binding. |

Case Study: Dual MAO-B / AChE Inhibition

Therapeutic Context: Alzheimer’s Disease (AD).[1] Rationale: Single-target drugs (e.g., Donepezil) treat symptoms but do not halt progression.[1] Chroman-4-amines can be designed as Multi-Target Directed Ligands (MTDLs) .[1]

-

MAO-B Inhibition: Reduces oxidative stress (H₂O₂ production) and preserves dopamine.[1]

-

AChE Inhibition: Increases acetylcholine levels (cognitive function) and prevents Aβ-aggregation (non-cholinergic function).[1]

Mechanism of Action Pathway

The following diagram illustrates how a chiral chroman-4-amine derivative intervenes in the neurodegenerative cascade.

Caption: Dual mechanism of chroman-4-amine derivatives blocking oxidative stress (MAO-B) and protein aggregation (AChE) pathways.[1]

Emerging Application: SIRT2 Inhibition

Beyond neuroscience, chroman-4-amine derivatives are emerging as selective inhibitors of Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase.[1]

-

Target: SIRT2 is upregulated in various cancers (glioma, breast) and neurodegenerative disorders.

-

Mechanism: Inhibition leads to hyperacetylation of α-tubulin , stabilizing microtubules and preventing cancer cell motility (metastasis).

-

SAR Note: For SIRT2 activity, bulky hydrophobic groups (e.g., N-alkyl-benzamides) attached to the C4-amine are often required to occupy the enzyme's substrate tunnel.[1]

References

-

Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral Chroman Amine Analogues. ISySyCat21 Conference.

-

Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.[1] European Journal of Medicinal Chemistry.

-

Ellman, J. A., et al. (2010). Synthesis and applications of tert-butanesulfinamide.[1][2][8] Chemical Reviews. (General Protocol Grounding)

-

Gatti, F. G., et al. (2013).[9] Synthesis of Robalzotan, Ebalzotan, and Rotigotine Precursors via the Stereoselective Multienzymatic Cascade Reduction.[7][9][10] The Journal of Organic Chemistry.

-

Rauh, D., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[1] Journal of Medicinal Chemistry.

Sources

- 1. Robalzotan | C18H23FN2O2 | CID 3055171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 9. aldehydes ketones alcohols: Topics by Science.gov [science.gov]

- 10. pubs.acs.org [pubs.acs.org]

Stereochemical Divergence in Chiral Scaffolds: A Technical Guide to (R)- and (S)-6-Chlorochroman-4-amine HCl

The following technical guide details the physicochemical, synthetic, and pharmacological distinctions between the (R)- and (S)-enantiomers of 6-Chlorochroman-4-amine HCl. This document is structured for researchers requiring high-purity chiral building blocks for medicinal chemistry applications.

Executive Summary

6-Chlorochroman-4-amine hydrochloride (CAS 765880-61-3 for racemate) is a critical pharmacophore in the synthesis of serotonin (5-HT) receptor modulators and aldosterone synthase inhibitors. While the achiral ketone precursor is readily available, the biological activity of final drug candidates often hinges on the absolute configuration at the C4 position.

This guide delineates the (R)- and (S)- enantiomers, providing validated protocols for their synthesis, resolution, and analytical differentiation. The (S)-enantiomer is notably accessible via high-efficiency biocatalytic reduction, whereas the (R)-enantiomer often requires chemical resolution or stereoinversion strategies.

Physicochemical Characterization

The enantiomers share identical scalar properties (melting point, solubility) in an achiral environment but diverge significantly in chiral interactions (optical rotation, enzymatic binding).

Table 1: Comparative Physicochemical Profile

| Property | (S)-6-Chlorochroman-4-amine HCl | (R)-6-Chlorochroman-4-amine HCl | Racemate (±) |

| CAS Number | 1956436-48-8 | Not widely assigned (Custom synthesis) | 765880-61-3 |

| Molecular Formula | C₉H₁₁Cl₂NO | C₉H₁₁Cl₂NO | C₉H₁₁Cl₂NO |

| Molecular Weight | 220.10 g/mol | 220.10 g/mol | 220.10 g/mol |

| Chiral Center | C4 (Benzylic amine) | C4 (Benzylic amine) | N/A |

| Optical Rotation | [α]D < 0 (Levorotatory) | [α]D > 0 (Dextrorotatory) | 0° |

| Solubility | Water, Methanol, DMSO | Water, Methanol, DMSO | Water, Methanol, DMSO |

| Key Precursor | (S)-6-Chlorochroman-4-ol | (R)-6-Chlorochroman-4-ol | 6-Chlorochroman-4-one |

*Note: Sign of rotation is solvent-dependent. Values typically determined in Methanol at 20°C.

Synthetic Pathways & Resolution Strategies

The production of enantiopure 6-chlorochroman-4-amine relies on two primary methodologies: Asymmetric Biocatalysis (Green Chemistry) and Classical Chemical Resolution .

Pathway A: Biocatalytic Synthesis (The (S)-Route)

Recent advances utilize whole-cell biocatalysts (e.g., Lactobacillus paracasei) to reduce 6-chlorochroman-4-one to (S)-6-chlorochroman-4-ol with >99% enantiomeric excess (ee).[1] This alcohol is then converted to the amine with retention or inversion of configuration depending on the activation method.

-

Step 1: Asymmetric Reduction of Ketone → (S)-Alcohol.

-

Step 2: Mesylation/Azidation (Inversion) → (R)-Azide → (R)-Amine.

-

Step 3: Alternative: Mitsunobu Reaction (Inversion) or Ritter Reaction (Retention mechanisms vary).

Pathway B: Chemical Resolution (The Racemic Route)

For bulk preparation where biocatalysts are unavailable, the racemic amine is synthesized via reductive amination and resolved using chiral acids.

-

Resolving Agents: D-Tartaric acid or N-Acetyl-L-leucine.

-

Mechanism: Formation of diastereomeric salts with distinct solubility profiles.

Diagram 1: Stereoselective Synthesis Workflow

Caption: Figure 1. Divergent synthetic pathways. The biocatalytic route (green) offers high enantiopurity for the (S)-alcohol, which can be stereoinverted to the (R)-amine (red).

Analytical Protocols: Chiral Separation

Separating the (R) and (S) enantiomers requires specific chiral stationary phases (CSPs). Polysaccharide-based columns are the industry standard for this scaffold.

Method: Chiral HPLC

-

Column: Chiralpak IA or IE (Immobilized Amylose derivatives).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

-

Mechanism: The "Sandwich Complex."[2] The protonated amine interacts with the chiral crown ether or polysaccharide backbone, creating stereoselective retention.

Table 2: Recommended HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Selectivity (α) | Typically > 1.5 for chroman-4-amines |

| Elution Order | (R)-isomer typically elutes first on Amylose-based columns (Verify with standard) |

Experimental Protocols

Protocol A: Synthesis of (S)-6-Chlorochroman-4-ol (Biocatalytic)

Based on optimization using Lactobacillus paracasei BD101.

-

Preparation: Suspend L. paracasei cells (50 g wet weight) in phosphate buffer (pH 6.5).

-

Reaction: Add 6-chlorochroman-4-one (10 mM) and glucose (co-substrate for cofactor regeneration).

-

Incubation: Shake at 30°C, 200 rpm for 24 hours.

-

Extraction: Extract broth with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Validation: Analyze ee% via Chiral HPLC (Chiralpak IA). Expect >99% ee.

Protocol B: Chemical Resolution of Racemic Amine

-

Salt Formation: Dissolve (±)-6-Chlorochroman-4-amine (1.0 eq) in hot Ethanol.

-

Addition: Add (D)-(-)-Tartaric acid (1.0 eq) dissolved in hot Ethanol.

-

Crystallization: Allow solution to cool slowly to RT, then refrigerate at 4°C overnight.

-

Filtration: Collect the precipitate. Recrystallize from EtOH/H₂O to upgrade chiral purity.

-

Free Basing: Treat the salt with 1N NaOH and extract with DCM to yield the enantiomerically enriched amine.

Pharmacological Implications[3][4]

The stereochemistry of the 4-aminochroman scaffold is not merely a structural detail but a determinant of receptor affinity.

-

Serotonin (5-HT) Receptors: In analogous structures (e.g., 5-HT2c agonists), the (R)-configuration is frequently the bioactive eutomer, fitting into the hydrophobic pocket of the GPCR, while the (S)-isomer may be inactive or act as a distomer.

-

Aldosterone Synthase: 6-Halogenated chromans are explored for cardiovascular therapy. The spatial orientation of the amine dictates the binding to the heme iron center of the CYP11B2 enzyme.

Diagram 2: Chiral Recognition Logic

Caption: Figure 2. Pharmacological divergence.[3] The (R)-enantiomer typically exhibits superior geometric fit within GPCR binding pockets compared to the (S)-enantiomer.

References

-

Biocatalytic Synthesis: Synthesis of Enantiopure (S)-6-chlorochroman-4-ol Using Whole-Cell Lactobacillus Paracasei Biotransformation. Chirality (2020).[4]

-

Chiral Separation: Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase HPLC. J Chromatogr A (2010).[2]

-

Chemical Properties: 6-Chlorochroman-4-amine HCl Product Data. Sigma-Aldrich / Merck.

-

Aldosterone Synthase Inhibition: 6-Bromochroman-4-amine hydrochloride as a scaffold for aldosterone synthase inhibitors.[5] BenchChem Technical Guide.

-

Chromatographic Optimization: Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Yakhak Hoeji (2021).[6]

Sources

- 1. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]